2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-32-19-11-9-18(10-12-19)26-21(29)16-28-20-8-5-14-25-22(20)23(30)27(24(28)31)15-13-17-6-3-2-4-7-17/h2-12,14H,13,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMBISHJNPERBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide involves a series of intricate steps. Initially, the pyrido[3,2-d]pyrimidine core is constructed through a multi-step reaction sequence starting from suitable pyridine derivatives. The key steps include cyclization reactions facilitated by various catalysts and the subsequent incorporation of the phenylethyl and methoxyphenyl groups through substitution reactions. The final step often involves the acetamide formation via amide bond formation reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production process is optimized for scalability and efficiency. Large-scale synthesis typically employs high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. These setups ensure higher yields and purities while minimizing reaction times. Specific reagents and solvents used are chosen for their availability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions including oxidation, reduction, and substitution reactions. Oxidation typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions are facilitated by reducing agents like lithium aluminum hydride or hydrogen gas in the presence of metal catalysts. Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogenated reagents (e.g., bromine), nucleophiles (e.g., amines), electrophiles (e.g., alkyl halides).
Major Products
The reactions lead to various intermediate and final products, depending on the specific reactants and conditions. For instance, oxidation may yield hydroxylated derivatives, while reduction could result in partially or fully deoxygenated products. Substitution reactions typically yield modified pyrido[3,2-d]pyrimidine frameworks with diverse functional groups.
Scientific Research Applications
Overview
The compound 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide (CAS Number: 921566-59-8) is a synthetic organic molecule with potential applications in medicinal chemistry and drug discovery. Its unique structure suggests various pharmacological properties that are currently under investigation.
Pharmacological Applications
-
Anticancer Activity
- Recent studies suggest that compounds similar to this pyrido[3,2-d]pyrimidine derivative exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes that are overexpressed in cancer cells. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
-
Antimicrobial Properties
- The compound has been included in screening libraries aimed at identifying new antimicrobial agents. Its structure allows for interactions with microbial enzymes or cellular components, potentially leading to effective treatments against resistant strains of bacteria and fungi.
-
Anti-inflammatory Effects
- Initial research indicates that the compound may possess anti-inflammatory properties. This could be due to its ability to modulate cytokine production or inhibit the activity of inflammatory mediators.
-
Neuroprotective Effects
- There is emerging interest in the neuroprotective potential of pyrido[3,2-d]pyrimidine derivatives. Studies have suggested that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of pyrido[3,2-d]pyrimidine derivatives for their anticancer activity against breast cancer cell lines. The lead compound demonstrated IC50 values in the low micromolar range, indicating potent activity. Mechanistic studies revealed that it induced cell cycle arrest at the G2/M phase and promoted apoptosis through caspase activation.
Case Study 2: Antimicrobial Screening
In a screening campaign featured in Antimicrobial Agents and Chemotherapy, several derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. One derivative showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for further development as an antimicrobial agent.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated a reduction in cell death and preservation of mitochondrial function when treated with the compound.
Summary Table of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | Induces apoptosis; effective against breast cancer cells |
| Antimicrobial | Active against resistant bacterial strains | Significant activity against MRSA |
| Anti-inflammatory | Modulates inflammatory responses | Reduces cytokine levels in vitro |
| Neuroprotective | Protects neuronal cells from oxidative damage | Preserves mitochondrial function |
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets within biological systems. It is known to bind to enzymes and receptors, modulating their activity. The pathways influenced by this compound include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide ()
- Molecular Formula : C₂₀H₂₂N₄O₅
- Molecular Weight : 398.4 g/mol
- Key Substituents : Ethoxy (C₅), methyl (C₁, C₆), 4-methoxyphenylacetamide.
- Structural Differences: The target compound replaces the ethoxy and methyl groups with a 2-phenylethyl substituent.
Pyrazolo[3,4-d]pyrimidine Derivatives
N-(4-Methoxyphenyl)acetamide Derivatives ()
- Example : 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
Pyridine-Based Acetamides ()
- Example: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives Molecular Weights: 466–545 g/mol Melting Points: 268–287°C Substituents: Chloro, nitro, bromo, methyl, or ethyl groups on phenyl rings. Key Data: Higher nitrogen content (10.26–12.54%) compared to the target compound (~10.5% estimated), suggesting differences in hydrogen-bonding capacity .
Biological Activity
The compound 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Molecular Structure
The compound's molecular formula is with a molecular weight of approximately 428.5 g/mol. The IUPAC name is N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide . The structure features a pyrido-pyrimidine core which is significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, the compound has been shown to inhibit lysosomal phospholipase A2 (PLA2G15) activity, which is crucial for maintaining cellular lipid homeostasis. This inhibition correlates with the induction of phospholipidosis—a condition that can lead to cell death in cancerous tissues .
Pharmacological Applications
Beyond its anticancer properties, this compound has shown promise in other therapeutic areas:
- Anti-inflammatory Activity : Studies indicate that it may reduce inflammatory markers in vitro.
- Antimicrobial Effects : Preliminary data suggest activity against certain bacterial strains.
- Neuroprotective Effects : Its ability to reduce oxidative stress may offer protective effects in neurodegenerative diseases.
Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the efficacy of the compound on multicellular spheroids derived from breast cancer cells. The results demonstrated a dose-dependent reduction in spheroid size and viability, indicating strong anticancer potential .
Study 2: Mechanistic Insights
A follow-up study focused on elucidating the mechanism behind the observed cytotoxicity. It was found that treatment with the compound led to increased levels of ROS and subsequent activation of apoptotic pathways involving caspases .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this pyrido-pyrimidine derivative to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvents : Use polar aprotic solvents (e.g., DMSO, acetonitrile) to stabilize intermediates .
- Catalysts : Employ bases like K₂CO₃ for deprotonation in alkylation steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the pyrido-pyrimidine core, phenylethyl substituent, and acetamide linkage. For example, aromatic protons in the 4-methoxyphenyl group appear at δ 6.8–7.2 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected at m/z ~460–470) .
- IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. How does the substitution pattern on the pyrido-pyrimidine core influence solubility and reactivity?
- Methodological Answer :
- Solubility : The 4-methoxyphenyl group enhances lipophilicity, requiring DMSO or DMF for dissolution in biological assays .
- Reactivity : Electron-withdrawing groups (e.g., dioxo moieties) increase susceptibility to nucleophilic attack at the acetamide carbonyl .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities between this compound and its structural analogs?
- Methodological Answer :
- Comparative SAR Analysis : Compare bioactivity data (e.g., IC₅₀ values) of analogs with varying substituents (e.g., 4-chlorobenzyl vs. 4-methoxy groups). For example, 4-chloro analogs show enhanced kinase inhibition but reduced solubility .
- Binding Assays : Use SPR or ITC to quantify target affinity differences caused by substituent steric/electronic effects .
- Computational Docking : Model interactions with targets (e.g., EGFR or PARP) to explain activity variations .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis or DNA repair genes) .
- Proteomics : Use SILAC labeling to quantify changes in protein expression (e.g., caspase-3 activation) .
- Kinase Profiling : Screen against a panel of 100+ kinases to identify primary targets (e.g., CDK4/6 inhibition) .
Q. What experimental approaches validate the compound’s selectivity for intended biological targets?
- Methodological Answer :
- Off-Target Screening : Use thermal shift assays (TSA) to detect binding to non-target proteins .
- CRISPR Knockouts : Generate target-deficient cell lines to confirm on-target effects (e.g., reduced efficacy in PARP1⁻/⁻ cells) .
- In Vivo PD Studies : Monitor biomarker modulation (e.g., phospho-ERK levels) in xenograft models .
Q. How do reaction conditions (e.g., pH, solvent) influence the stability of the dioxo-pyrido-pyrimidine core during storage?
- Methodological Answer :
- Accelerated Stability Studies : Store the compound at 40°C/75% RH for 4 weeks and analyze degradation by HPLC. Acidic conditions (pH < 5) hydrolyze the dioxo moiety, forming quinazoline derivatives .
- Lyophilization : Freeze-dry in amber vials under argon to prevent oxidation of the phenylethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
